molecular formula C2H6O6 B1627315 Oxalic acid-13C2 dihydrate CAS No. 286367-59-7

Oxalic acid-13C2 dihydrate

Cat. No. B1627315
M. Wt: 128.05 g/mol
InChI Key: GEVPUGOOGXGPIO-BQTCFENJSA-N
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Description

Oxalic acid-13C2 dihydrate is a chemical compound that is used in various scientific research applications. It is a stable isotope-labeled compound that is used in a variety of studies, including metabolic studies and drug metabolism studies. This compound is synthesized using a specific method and has several advantages and limitations for lab experiments.

Scientific Research Applications

1. Bee Health and Pesticide Treatments

Oxalic acid dihydrate is applied in beekeeping, particularly for treating varroosis in Apis mellifera (honeybees). Research has investigated its effects, noting both lethal and sublethal impacts on bees. Sublethal effects include increased sensitivity to water, reduced longevity, and acidic shifts in the digestive system and hemolymph. The study highlights the importance of dosage and application method for bee health (Rademacher, Harz, & Schneider, 2017).

2. Chemical Shielding Properties

Research into the chemical shielding tensors of oxalic acid dihydrate explores the effects of protonation and conformation changes. Studies in this area are significant for understanding molecular structures and reactions, with implications for areas like spectroscopy and material science (Griffin, Pines, Pausak, & Waugh, 1975).

3. Terahertz Spectroscopy

Oxalic acid dihydrate has been studied using terahertz spectroscopy and solid-state density functional theory (DFT). This research is essential for evaluating computational methods for the structural and dynamical simulation of strongly hydrogen-bonded solids (King & Korter, 2010).

4. Thermal Energy Storage

Oxalic acid dihydrate is considered a promising phase change material for thermal energy storage due to its high initial phase transition enthalpy. Research in this area focuses on improving its thermal behavior for broader application, such as in energy-efficient buildings and renewable energy systems (Han et al., 2017).

5. High-Pressure Proton Dynamics

Under high pressures, oxalic acid dihydrate exhibits significant changes in molecular geometries and proton migration, providing insights into proton transfer reactions and assembly of simple molecules under extreme conditions. This research has implications for understanding crystal chemistry and the behavior of molecular solids under stress (Bhatt et al., 2016).

properties

IUPAC Name

oxalic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2/i1+1,2+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVPUGOOGXGPIO-BQTCFENJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([13C](=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583974
Record name (~13~C_2_)Ethanedioic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxalic acid-13C2 dihydrate

CAS RN

286367-59-7
Record name (~13~C_2_)Ethanedioic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxalic acid-13C2 dihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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